N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c1-29-20-10-12-21(13-11-20)30(27,28)25-15-5-8-18-16-19(9-14-22(18)25)24-23(26)17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKPLHUSTHHYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the sulfonyl group: The tetrahydroquinoline intermediate is then reacted with a sulfonyl chloride derivative, such as 4-methoxybenzenesulfonyl chloride, under basic conditions to introduce the sulfonyl group.
Formation of the benzamide moiety: Finally, the sulfonylated tetrahydroquinoline is coupled with benzoyl chloride in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid (for nitration), halogens (for halogenation), sulfuric acid (for sulfonation)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives, sulfonated derivatives
Scientific Research Applications
Antibacterial and Antifungal Properties
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has shown promising antibacterial activity due to its sulfonamide nature. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that derivatives of this compound could be effective against resistant strains of bacteria.
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds in the literature have been documented to exhibit inhibition of inflammatory mediators, making this compound a candidate for further investigation in inflammatory disease models.
Histone Deacetylase Inhibition
Recent studies have highlighted the potential of tetrahydroquinoline derivatives as histone deacetylase (HDAC) inhibitors. These compounds can influence gene expression through epigenetic mechanisms, offering therapeutic avenues in cancer treatment and other diseases related to epigenetic dysregulation .
Case Studies and Research Findings
- Anticancer Activity : A study on related tetrahydroquinoline derivatives demonstrated their efficacy in inhibiting cancer cell proliferation through apoptosis induction mechanisms . The research suggests that modifications in the sulfonamide structure can enhance anticancer activity.
- In Vivo Efficacy : In vivo studies evaluating similar compounds have shown significant results in reducing tumor growth in animal models, supporting their potential as therapeutic agents against various cancers .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might interact with specific enzymes or receptors involved in cell signaling pathways critical for tumor survival .
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The sulfonyl and benzamide groups play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- N-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinolin-6-yl)propionamide
- N-(4-methoxyphenyl)-2-(1,2,3,4-tetrahydroquinolin-6-yl)butyramide
Uniqueness
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding affinity to molecular targets, making it a valuable candidate for various applications in medicinal chemistry and materials science.
Biological Activity
N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
The compound this compound features a complex structure that includes a tetrahydroquinoline core and a sulfonamide moiety. The molecular formula is , with a molecular weight of approximately 396.48 g/mol. The key structural components are illustrated in the table below:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit the following mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives act as inhibitors of enzymes such as carbonic anhydrase and urease. The sulfonamide group is known to bind competitively to the active sites of these enzymes.
- Antiviral Activity : Compounds similar to this compound have shown potential antiviral properties by enhancing intracellular levels of antiviral proteins like APOBEC3G, which inhibit viral replication .
- Antitumor Effects : The compound's structure suggests potential interactions with tubulin and STAT3 pathways, both of which are critical in cancer cell proliferation and survival .
Antiviral Activity
A study focused on N-phenylbenzamide derivatives revealed that compounds structurally related to this compound exhibited broad-spectrum antiviral effects against various viruses including HBV and HIV. The mechanism primarily involved increasing intracellular levels of APOBEC3G .
Antitumor Activity
Research has demonstrated that related sulfonamide derivatives can effectively inhibit cancer cell growth. For instance, compound DL14 from a similar class showed IC50 values of 1.35 μM against A549 lung cancer cells and 2.85 μM against MDA-MB-231 breast cancer cells . These findings suggest that this compound may also possess comparable antitumor properties.
Case Studies
Several studies highlight the biological efficacy of compounds with similar structures:
- Antiviral Efficacy Against HBV : In vitro studies indicated that certain benzamide derivatives significantly inhibited HBV replication by modulating intracellular protein levels .
- Anticancer Properties : In vivo studies using xenograft models showed that sulfonamide derivatives could inhibit tumor growth by targeting tubulin polymerization and STAT3 phosphorylation pathways .
Q & A
Q. What are the optimal synthetic routes for N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can purity be ensured?
The synthesis typically involves multi-step processes, including:
- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with aldehydes or ketones under acidic conditions .
- Step 2 : Sulfonylation at the 1-position using 4-methoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
- Step 3 : Benzamide coupling at the 6-position via carbodiimide-mediated amidation (e.g., EDC/HOBt) with benzoic acid derivatives . Purity Control : Use recrystallization (ethanol/water) or column chromatography (silica gel, 10% MeOH/CH₂Cl₂). Validate purity via HPLC (>95%) and confirm structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign peaks for the tetrahydroquinoline protons (δ 1.5–4.0 ppm for CH₂ groups), sulfonyl group (δ 3.8 ppm for methoxy), and benzamide aromatic protons (δ 7.5–8.2 ppm) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]⁺ and fragment ions (e.g., cleavage at the sulfonyl group or benzamide bond) .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, benzamide C=O at ~1650 cm⁻¹) .
Q. What are the primary biological targets hypothesized for this compound?
Analogous tetrahydroquinoline sulfonamides show activity against:
- Enzyme Targets : Protein tyrosine phosphatase 1B (PTP1B) for diabetes/obesity (IC₅₀ ~1–10 μM) , and neuronal nitric oxide synthase (nNOS) for neuropathic pain (IC₅₀ < 1 μM) .
- Mechanism : Competitive inhibition via binding to active sites (e.g., sulfonyl group interactions with catalytic cysteine in PTP1B) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance inhibitory potency?
- Substituent Variation :
- Modify the benzamide moiety (e.g., electron-withdrawing groups like nitro or fluoro at para positions improve target affinity) .
- Adjust the sulfonyl group (e.g., 4-fluoro vs. 4-methoxy substituents alter enzyme selectivity) .
- Scaffold Optimization : Replace tetrahydroquinoline with dihydroquinolinone to enhance metabolic stability .
- Assays : Test derivatives in enzyme inhibition assays (e.g., recombinant PTP1B/nNOS) and measure IC₅₀ shifts. Use X-ray crystallography to resolve binding modes .
Q. How should researchers address contradictions in reported biological data (e.g., variable IC₅₀ values)?
- Source Analysis : Check assay conditions (e.g., substrate concentration, pH) and enzyme sources (e.g., human recombinant vs. murine isoforms) .
- Control Experiments : Include reference inhibitors (e.g., L-NAME for nNOS) to validate assay reproducibility .
- Structural Factors : Minor substituent changes (e.g., methyl vs. ethyl groups) can drastically alter potency (e.g., 10-fold IC₅₀ differences in thiophene derivatives) .
Q. What strategies mitigate off-target effects (e.g., hERG channel inhibition)?
- Computational Screening : Use molecular docking to predict hERG binding (e.g., reduce basicity of the tetrahydroquinoline nitrogen) .
- Pharmacophore Modification : Introduce polar groups (e.g., hydroxyl) to decrease lipophilicity and hERG affinity .
- In Vitro Testing : Perform manual patch-clamp assays on hERG-transfected cells (IC₅₀ > 30 µM is acceptable) .
Q. Which in vivo models are suitable for evaluating therapeutic potential?
- Neuropathic Pain : Chung model (sciatic nerve ligation in rats) with oral dosing (10–30 mg/kg) and von Frey filament testing .
- Metabolic Disorders : High-fat diet-induced obese mice, monitoring glucose tolerance and insulin sensitivity after 4-week treatment .
- PK/PD Studies : Measure bioavailability (>60% via IV vs. oral), plasma half-life, and brain penetration (for CNS targets) .
Methodological Guidance
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Solvent Selection : Use THF for sulfonylation (higher solubility of intermediates) .
- Catalysis : Employ Pd/C or Ni catalysts for hydrogenation steps (reduces reaction time by 50%) .
- Process Automation : Implement flow chemistry for amide coupling to minimize side reactions .
Q. What analytical workflows resolve stereochemical uncertainties in derivatives?
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .
- NOE Spectroscopy : Confirm spatial proximity of protons (e.g., axial vs. equatorial substituents in tetrahydroquinoline) .
- X-ray Diffraction : Co-crystallize with target enzymes to assign absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
